An In-Depth Technical Guide to 1,2-Diarachidoyl-rac-glycerol: Structure, Properties, and Biological Role
An In-Depth Technical Guide to 1,2-Diarachidoyl-rac-glycerol: Structure, Properties, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) featuring two saturated 20-carbon arachidic acid chains esterified at the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a diacylglycerol, it serves as an important analog to endogenous DAGs, which are critical second messengers in a multitude of cellular signaling pathways. The primary and most well-studied role of diacylglycerols is the activation of protein kinase C (PKC) isoforms, which in turn regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological functions of 1,2-Diarachidoyl-rac-glycerol, with a focus on its role as a tool for studying signal transduction.
Physicochemical Properties
The physicochemical properties of 1,2-Diarachidoyl-rac-glycerol are crucial for its handling, formulation, and application in experimental settings. Due to the long, saturated acyl chains, it is a solid at room temperature with limited solubility in aqueous solutions.
| Property | Value | Source |
| Chemical Formula | C₄₃H₈₄O₅ | [1] |
| Molecular Weight | 681.1 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Chloroform (B151607): 50 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Melting Point | Not available. The melting point of the closely related rac-1,2-distearoylglycerol (C18:0) is 72-74 °C. | [2] |
| Spectroscopic Data | Specific NMR and mass spectrometry data for 1,2-Diarachidoyl-rac-glycerol are not readily available in the public domain. Researchers would typically confirm the structure of a synthesized batch using standard analytical techniques. |
Biological Activity and Signaling Pathways
1,2-Diarachidoyl-rac-glycerol, as a diacylglycerol analog, is a potent activator of conventional (cPKC) and novel (nPKC) protein kinase C isoforms.[3][4] The activation of PKC is a critical step in numerous signal transduction cascades initiated by the hydrolysis of membrane phospholipids.
The canonical pathway involves the activation of Phospholipase C (PLC) by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.
The increase in intracellular calcium concentration and the presence of DAG in the membrane synergistically activate conventional PKC isoforms (α, β, γ). Novel PKC isoforms (δ, ε, η, θ) are calcium-independent but still require DAG for their activation.[4] Once activated, PKC isoforms phosphorylate a wide range of substrate proteins on serine and threonine residues, leading to a cascade of downstream cellular responses.
The saturated nature of the arachidoyl chains in 1,2-Diarachidoyl-rac-glycerol may influence its efficacy in activating specific PKC isoforms compared to unsaturated DAGs.[5] The precise effects on individual PKC isoforms would require empirical determination.
Signaling Pathway Diagram
Caption: G-protein coupled receptor signaling cascade leading to PKC activation.
Experimental Protocols
Synthesis of 1,2-Diarachidoyl-rac-glycerol (Representative Protocol)
Materials:
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rac-Glycerol
-
Arachidic acid
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Immobilized lipase (B570770) (e.g., Novozym 435)
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Molecular sieves
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
-
Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask, combine rac-glycerol and arachidic acid in a 1:2 molar ratio in anhydrous 2-methyl-2-butanol.
-
Dehydration: Add activated molecular sieves to the mixture to remove water, which can inhibit the reaction.
-
Enzymatic Esterification: Add immobilized lipase (e.g., 10% by weight of substrates) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching and Filtration: Once the reaction is complete, cool the mixture and remove the immobilized lipase and molecular sieves by filtration.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to separate the desired 1,2-diacylglycerol from unreacted starting materials and byproducts like mono- and triacylglycerols.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis of 1,2-Diarachidoyl-rac-glycerol.
In Vitro Protein Kinase C (PKC) Activation Assay (Representative Protocol)
This protocol describes a general method for assessing the ability of 1,2-Diarachidoyl-rac-glycerol to activate PKC in vitro. The specific conditions, including the concentration of the lipid activator and the choice of PKC isoform, may require optimization.
Materials:
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Purified PKC isoform
-
1,2-Diarachidoyl-rac-glycerol
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PKC substrate peptide (e.g., myelin basic protein or a specific fluorescently labeled peptide)
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[γ-³²P]ATP or non-radioactive ATP for fluorescence-based assays
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Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA solution)
-
Phosphocellulose paper or microplate reader for detection
Procedure:
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Lipid Vesicle Preparation:
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In a glass vial, mix 1,2-Diarachidoyl-rac-glycerol and phosphatidylserine in chloroform at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film further under vacuum for at least 1 hour.
-
Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC enzyme to the mixture.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
Radioactive Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: If using a fluorescently labeled substrate, measure the change in fluorescence intensity or polarization in a microplate reader.
-
PKC Assay Workflow Diagram
Caption: A general workflow for an in vitro Protein Kinase C activation assay.
Conclusion
1,2-Diarachidoyl-rac-glycerol is a valuable tool for researchers investigating cellular signaling pathways mediated by diacylglycerols and protein kinase C. Its well-defined structure with saturated long acyl chains provides a means to probe the specific requirements for PKC activation and to dissect the complex roles of different DAG species in cellular function. While some specific physicochemical data for this compound are not widely published, its properties can be reasonably inferred from closely related saturated diacylglycerols. The representative experimental protocols provided in this guide offer a starting point for its synthesis and use in in vitro assays, enabling further exploration of its biological activities and potential applications in drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 二硬脂酸甘油酯 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
